molecular formula C13H19BrN2O5S B2410306 5-bromo-N-[(1-methanesulfonyl-4-methoxypiperidin-4-yl)methyl]furan-2-carboxamide CAS No. 2415630-60-1

5-bromo-N-[(1-methanesulfonyl-4-methoxypiperidin-4-yl)methyl]furan-2-carboxamide

Cat. No.: B2410306
CAS No.: 2415630-60-1
M. Wt: 395.27
InChI Key: CPZBDSNNDVDQKN-UHFFFAOYSA-N
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Description

5-bromo-N-[(1-methanesulfonyl-4-methoxypiperidin-4-yl)methyl]furan-2-carboxamide is a synthetic organic compound with potential applications in various fields of scientific research. This compound features a bromine atom, a methanesulfonyl group, and a methoxypiperidine moiety attached to a furan ring, making it a unique and versatile molecule for chemical studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-N-[(1-methanesulfonyl-4-methoxypiperidin-4-yl)methyl]furan-2-carboxamide typically involves multiple steps, starting from commercially available precursors. One common route includes the bromination of furan-2-carboxamide, followed by the introduction of the methanesulfonyl and methoxypiperidine groups through nucleophilic substitution reactions. The reaction conditions often involve the use of organic solvents, such as dichloromethane or tetrahydrofuran, and catalysts like triethylamine or potassium carbonate to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent quality and efficiency. The use of advanced purification techniques, such as column chromatography or recrystallization, is essential to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

5-bromo-N-[(1-methanesulfonyl-4-methoxypiperidin-4-yl)methyl]furan-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

    Reduction: The bromine atom can be reduced to form the corresponding hydrogenated compound.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles like primary amines or thiols in the presence of a base, such as sodium hydride or potassium tert-butoxide.

Major Products

The major products formed from these reactions include various substituted furan-2-carboxamides, which can be further functionalized for specific applications in research and industry.

Scientific Research Applications

5-bromo-N-[(1-methanesulfonyl-4-methoxypiperidin-4-yl)methyl]furan-2-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential as a bioactive compound in various biological assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 5-bromo-N-[(1-methanesulfonyl-4-methoxypiperidin-4-yl)methyl]furan-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 5-chloro-N-[(1-methanesulfonyl-4-methoxypiperidin-4-yl)methyl]furan-2-carboxamide
  • 5-fluoro-N-[(1-methanesulfonyl-4-methoxypiperidin-4-yl)methyl]furan-2-carboxamide
  • 5-iodo-N-[(1-methanesulfonyl-4-methoxypiperidin-4-yl)methyl]furan-2-carboxamide

Uniqueness

5-bromo-N-[(1-methanesulfonyl-4-methoxypiperidin-4-yl)methyl]furan-2-carboxamide is unique due to the presence of the bromine atom, which can influence its reactivity and biological activity

Properties

IUPAC Name

5-bromo-N-[(4-methoxy-1-methylsulfonylpiperidin-4-yl)methyl]furan-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19BrN2O5S/c1-20-13(5-7-16(8-6-13)22(2,18)19)9-15-12(17)10-3-4-11(14)21-10/h3-4H,5-9H2,1-2H3,(H,15,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPZBDSNNDVDQKN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1(CCN(CC1)S(=O)(=O)C)CNC(=O)C2=CC=C(O2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19BrN2O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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